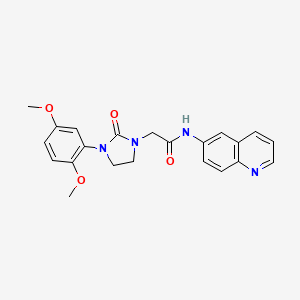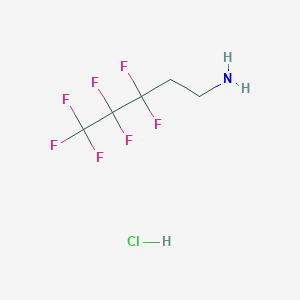
3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride is a fluorinated amine compound with the molecular formula C5H6F7N·HCl. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability to the molecule. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride typically involves the fluorination of pentan-1-amine. One common method is the direct fluorination of pentan-1-amine using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the fluorination of intermediate compounds followed by purification steps such as distillation and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding fluorinated imines or nitriles.
Reduction Reactions: The compound can be reduced to form fluorinated amines with different degrees of fluorination.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Fluorinated alkyl or acyl derivatives.
Oxidation Reactions: Fluorinated imines or nitriles.
Reduction Reactions: Fluorinated secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and materials.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride involves its interaction with molecular targets through its fluorinated amine group. The high electronegativity of the fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can affect enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4,5,5,5-Heptafluoropentan-1-ol: A fluorinated alcohol with similar fluorine content but different functional group.
3,3,4,4,5,5,5-Heptafluoropentan-2-ol: Another fluorinated alcohol with a hydroxyl group at a different position.
3,3,4,4,5,5,5-Heptafluoropentane: A fully fluorinated hydrocarbon without any functional groups.
Uniqueness
3,3,4,4,5,5,5-Heptafluoropentan-1-amine;hydrochloride is unique due to its amine functional group, which allows it to participate in a wider range of chemical reactions compared to its alcohol and hydrocarbon counterparts. The presence of the hydrochloride salt also enhances its solubility in water, making it more versatile for various applications.
Propiedades
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F7N.ClH/c6-3(7,1-2-13)4(8,9)5(10,11)12;/h1-2,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMCAXAIUNMHDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(C(F)(F)F)(F)F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

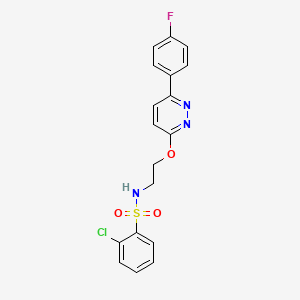

![3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one](/img/structure/B2380707.png)

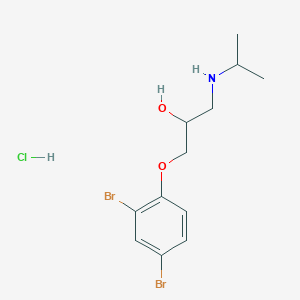
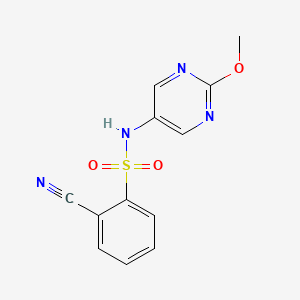
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)
![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)
![3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2380720.png)
